3-Bromo-4-nitroaniline
Overview
Description
3-Bromo-4-nitroaniline is a compound that is structurally related to various other nitroaniline derivatives, which are often studied for their interactions with other molecules and their potential applications in fields such as dye synthesis and molecular probing. Although the provided papers do not directly discuss 3-Bromo-4-nitroaniline, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of 3-Bromo-4-nitroaniline.
Synthesis Analysis
The synthesis of bromo-nitroaniline derivatives can be achieved through environmentally friendly processes, as demonstrated by the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method emphasizes the use of solvent-free conditions and the potential for recycling the reaction medium, which could be adapted for the synthesis of 3-Bromo-4-nitroaniline.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex formed by 2-methyl-4-nitroaniline with a self-complementary dinucleoside monophosphate . The nitroaniline molecules in this study stack above and below guanine-cytosine pairs, indicating potential stacking interactions that could also be relevant to the structure of 3-Bromo-4-nitroaniline.
Chemical Reactions Analysis
Aromatic nucleophilic substitution reactions involving bromo-nitrobenzo[b]thiophene and amines have been observed to result in unexpected isomers, suggesting a novel rearrangement mechanism . This indicates that 3-Bromo-4-nitroaniline could also undergo interesting nucleophilic substitution reactions with amines, potentially leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitroaniline derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic and hydrocarbon layers with specific stacking and hydrogen bonding patterns . These findings can help predict the behavior of 3-Bromo-4-nitroaniline in solid-state and its potential interactions with other molecules through hydrogen bonding.
Scientific Research Applications
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Environmental Science
- Nitroaniline, a highly toxic pollutant, has been released into aquatic systems due to unmanaged industrial development in recent years . The conversion of nitroaniline into a less harmful or a useful counterpart is a critical area of research .
- Various methods for its conversion and removal have been explored. One such approach that has attracted tremendous interest over the past few years is the chemical reduction of nitroaniline using various different nanocatalytic systems .
- The outcomes of these processes would be the successful conversion of nitroaniline into less harmful counterparts, thereby reducing its environmental impact .
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Pharmaceutical Industry
- Aniline, a compound related to 3-Bromo-4-nitroaniline, is a very important part of the pharmaceutical industry . It is mostly used as a raw material to make polyurethane, dyes, and other chemicals for industry .
- The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
- The outcomes of these processes would be the successful synthesis of the desired compounds .
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Corrosion Inhibitor
- 4-Nitroaniline, an isomer of 3-Bromo-4-nitroaniline, is used to stop corrosion . It exists as a solid in the yellow spectrum .
- The specific methods of application or experimental procedures would depend on the particular process being carried out .
- The outcomes of these processes would be the successful prevention of corrosion .
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Dye Manufacturing
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Gasoline Additive
- 4-Nitroaniline, an isomer of 3-Bromo-4-nitroaniline, is used as an additive to gasoline . The specific methods of application or experimental procedures would depend on the particular process being carried out . The outcomes of these processes would be the successful prevention of gum formation in gasoline .
Safety And Hazards
3-Bromo-4-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and adequate ventilation is advised when handling this compound .
properties
IUPAC Name |
3-bromo-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAIFIDRVAAEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474245 | |
Record name | 3-bromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitroaniline | |
CAS RN |
40787-96-0 | |
Record name | 3-bromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.